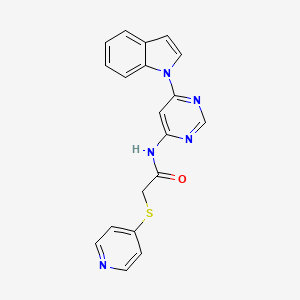

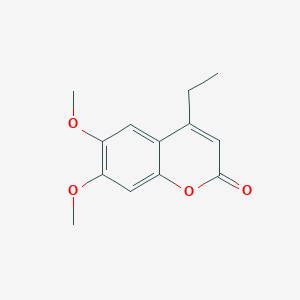

6,7-Dimethoxy-4-ethylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dimethoxy-4-ethylcoumarin is a synthetic compound that belongs to the coumarin family . It has the empirical formula C13H14O4 and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, has attracted the attention of many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-ethylcoumarin is represented by the SMILES stringCCC1=CC(=O)Oc2cc(OC)c(OC)cc12 . This indicates that the molecule contains a coumarin core structure with ethyl and methoxy substituents. Physical And Chemical Properties Analysis

6,7-Dimethoxy-4-ethylcoumarin is a solid substance . Its empirical formula is C13H14O4, and it has a molecular weight of 234.25 .Wissenschaftliche Forschungsanwendungen

Photophysics and Hydration Dynamics

6,7-Dimethoxy-coumarin derivatives are valuable in investigating biological systems due to their strong micro-environment sensitivity. Acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) has been studied for its photophysics and hydration dynamics in biologically relevant systems. The time-dependent fluorescence shift (TDFS) method revealed its sensitivity towards hydration and mobility in its microenvironment, making it useful for studying hydration parameters in biological systems (Ghose et al., 2018).

Antioxidant Properties

A study on 6-ethoxy-4-methylcoumarin, a similar compound, demonstrated its antioxidant properties. This compound exhibited antioxidant activity at a specific concentration without altering the oxidative status. This finding suggests potential antioxidant applications for similar coumarin derivatives (Çelikezen et al., 2020).

Antiangiogenic Activity

4-Senecioyloxymethyl-6,7-dimethoxycoumarin, a compound closely related to 6,7-Dimethoxy-4-ethylcoumarin, showed significant antiangiogenic activity. Systematic modification of this molecule indicated that the 6,7-dimethoxy moiety is important for its bioactivity. This leads to the understanding that similar compounds may have potential in antiangiogenic therapy (Nam et al., 2002).

Pesticidal Activity

6,7-Dimethoxy coumarin has demonstrated herbicidal and antifungal activities against various plant pathogens, suggesting its potential use in agricultural applications. This research emphasizes the significance of coumarin derivatives in developing new pest control agents (Zhao-li, 2007).

Immunosuppressive Effects

Compounds containing the dimethoxy-coumarin moiety, such as those found in Urtica dentata Hand, have shown potent immunosuppressive activities. This suggests the potential use of 6,7-dimethoxy coumarin derivatives in developing treatments for autoimmune diseases (Hou et al., 2010).

Anti-inflammatory Activity

5,7-Dimethoxy-4-phenylcoumarin, related to 6,7-dimethoxy coumarin, has shown anti-inflammatory effects in vitro. This supports the potential application of similar coumarin derivatives as anti-inflammatory agents (Taechowisan et al., 2007).

Antitumor Activity

A new coumarin isolated from Monotes engleri, structurally similar to 6,7-dimethoxy coumarin, exhibited cytotoxic effects against tumor cell lines. This highlights the potential of 6,7-dimethoxy coumarin derivatives in cancer research (Seo et al., 2000).

Antifungal Activity

Compounds derived from Aspergillus terreus, including 6,7-dimethoxy-4-hydroxymellein, demonstrated significant antifungal activities. This suggests the role of 6,7-dimethoxy coumarin derivatives in developing antifungal treatments (Choudhary et al., 2004).

Anticoagulant Activity

Research on Viola yedoensis Makino revealed dicoumarins with anticoagulant activities, indicating the potential of 6,7-dimethoxy coumarin derivatives in developing anticoagulant drugs (Zhou et al., 2009).

Genotoxic/Clastogenic Potential Assessment

Studies on the genotoxic and clastogenic potential of coumarin derivatives, including 6,7-dihydroxycoumarin, have been conducted to evaluate their safety for human use. This research is crucial for the development of coumarin-based drugs (Marques et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The synthesis and application of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, continue to be an active area of research due to their biological activity and application value in fluorescent probes . Future research may focus on optimizing synthesis conditions and exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

4-ethyl-6,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPGHAGVLUKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-ethylcoumarin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)